
4-(2-Fluorobenzamido)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluorobenzamido)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a 2-fluorobenzamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorobenzamido)benzoyl chloride typically involves the reaction of 4-aminobenzoyl chloride with 2-fluorobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride, which facilitates the formation of the amide bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Fluorobenzamido)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(2-fluorobenzamido)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and phenols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base, such as sodium hydroxide.
Friedel-Crafts Acylation: Catalysts such as aluminum chloride or iron(III) chloride are used to facilitate the reaction.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Ketones: Formed from Friedel-Crafts acylation with aromatic compounds.
科学的研究の応用
4-(2-Fluorobenzamido)benzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 4-(2-Fluorobenzamido)benzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and can react with nucleophiles, such as amines and alcohols, to form covalent bonds. This reactivity is exploited in various chemical reactions to modify molecules and create new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
Benzoyl Chloride: A simpler analog without the fluorobenzamido group.
4-Fluorobenzoyl Chloride: Similar structure but lacks the amido group.
4-Aminobenzoyl Chloride: Contains an amino group instead of the fluorobenzamido group.
Uniqueness
4-(2-Fluorobenzamido)benzoyl chloride is unique due to the presence of both the fluorobenzamido and benzoyl chloride groups. This combination imparts specific reactivity and properties that are not found in simpler analogs. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
特性
CAS番号 |
388601-44-3 |
|---|---|
分子式 |
C14H9ClFNO2 |
分子量 |
277.68 g/mol |
IUPAC名 |
4-[(2-fluorobenzoyl)amino]benzoyl chloride |
InChI |
InChI=1S/C14H9ClFNO2/c15-13(18)9-5-7-10(8-6-9)17-14(19)11-3-1-2-4-12(11)16/h1-8H,(H,17,19) |
InChIキー |
SBZULSGIGAVREF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



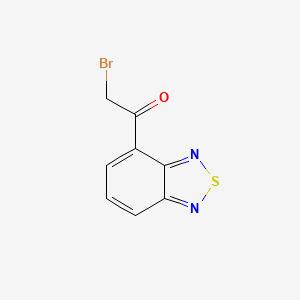
![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
![11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B14249537.png)
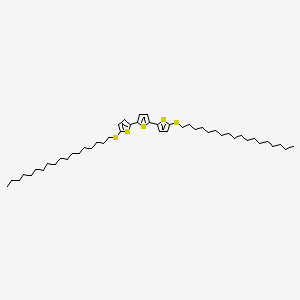
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
![4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate](/img/structure/B14249569.png)
![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)
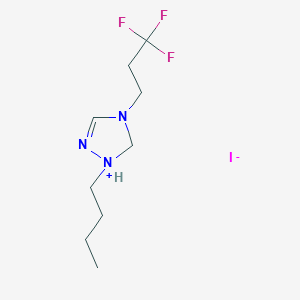
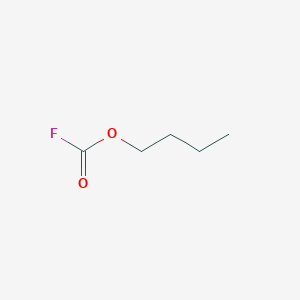
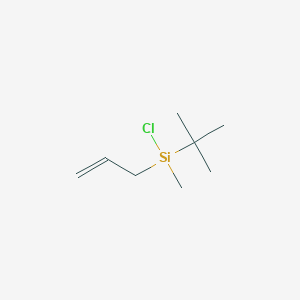
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
